13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
Overview
Description
“13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene” is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple rings, heteroatoms, and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene” typically involves multi-step organic reactions. These steps may include:
Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as ethyl, dimethyl, phenylmethoxy, and others are introduced through substitution reactions.
Incorporation of heteroatoms: Oxygen, sulfur, and nitrogen atoms are incorporated into the structure through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Selection of cost-effective reagents: Using commercially available and cost-effective reagents to minimize production costs.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing techniques like chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can replace certain functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its interaction with biological molecules can provide insights into its potential as a drug candidate.
Medicine
In medicine, the compound’s structure may be explored for therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be leveraged for various industrial applications.
Mechanism of Action
The mechanism of action of “13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene” involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with heteroatoms and functional groups. Examples include:
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
- Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- .
Uniqueness
The uniqueness of “13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene” lies in its specific combination of rings, heteroatoms, and functional groups. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
13-ethyl-5,5-dimethyl-15-phenylmethoxy-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-4-18-25-19-16-10-15-13-28-23(2,3)11-17(15)24-22(16)29-20(19)21(26-18)27-12-14-8-6-5-7-9-14/h5-10H,4,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTAKDMVJOUTLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)OCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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